Cletoquine-d4 Oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

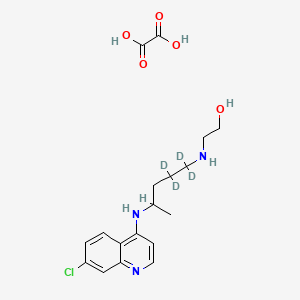

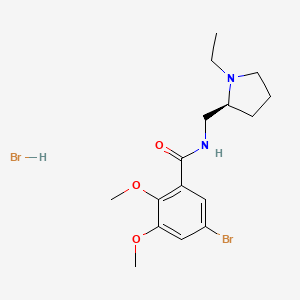

Cletoquine-d4 Oxalate is a major active metabolite of Hydroxychloroquine . It is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . It is also a Chloroquine derivative and has the ability to act against the chikungunya virus (CHIKV) . It has antimalarial effects and has the potential for autoimmune diseases treatment .

Molecular Structure Analysis

The molecular formula of this compound is C18H20D4ClN3O5 . Its molecular weight is 401.88 . The SMILES representation of its structure is [2H]C([2H])(CC©Nc1ccnc2cc(Cl)ccc12)C([2H])([2H])NCCO.OC(=O)C(=O)O .Scientific Research Applications

1. Environmental and Biological Implications

Cletoquine-d4 Oxalate, in the context of its oxalate component, is significant in various environmental and biological processes. Oxalate is a key metabolite in fungal activities, influencing metal and mineral transformations, which are essential in processes like nutrient cycling, rock and mineral transformations, and bioweathering. These transformations have practical applications in environmental biotechnology, such as metal and radionuclide leaching, biorecovery, detoxification, and bioremediation. However, it's important to note that these processes can also lead to adverse effects like biodeterioration of materials, biocorrosion of metals, and affecting radionuclide speciation and mobility (Gadd et al., 2014).

2. Chemical and Material Sciences

In chemical and material sciences, oxalate compounds, such as those similar to this compound, are pivotal. They are involved in synthesizing various complexes and materials with unique properties. For instance, oxalate-bridged lanthanide(III) chains, synthesized ionothermally, exhibit field-induced slow relaxation of magnetization, suggesting potential applications in areas like quantum computing or advanced magnetic materials (Meng et al., 2013). Moreover, the presence of oxalate in complexes can lead to magnetic properties and interactions, as evidenced in heterotetranuclear oxalato-bridged Re(IV)3M(II) complexes, which demonstrate behaviors like single-molecule magnets (Martínez-Lillo et al., 2009).

3. Biomedical Research

In biomedical research, components structurally similar to this compound, such as oxalate ligands, are researched for their coordination properties with metal ions, which are relevant in neurological diseases like Alzheimer's. These studies provide insights into the design of drugs and understanding of disease mechanisms (Budimir et al., 2011).

4. Environmental Chemistry

In environmental chemistry, the oxalate component of this compound is relevant in processes like photo-Fenton degradation, where it aids in maintaining iron in solution and enhancing the photochemical activation of degradation processes. This has implications for water treatment and pollution management (Conte et al., 2019).

Mechanism of Action

Target of Action

Cletoquine-d4 Oxalate is a major active metabolite of Hydroxychloroquine . It is a Chloroquine derivative and has the ability to act against the chikungunya virus (CHIKV) . The primary targets of this compound are therefore likely to be similar to those of Hydroxychloroquine and Chloroquine, which are known to interfere with the communication of cells in the immune system .

Mode of Action

This compound interacts with its targets by inhibiting the communication between cells in the immune system . This interaction results in a decrease in the body’s immune response, which can help in the treatment of autoimmune diseases .

Biochemical Pathways

This compound affects the biochemical pathways involved in the immune response. By inhibiting the communication between immune cells, it can alter the body’s immune response . The downstream effects of this alteration can include a reduction in inflammation and other symptoms associated with autoimmune diseases .

Pharmacokinetics

This compound is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . These enzymes play a crucial role in the metabolism of the compound, affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in the body’s immune response . This can result in a decrease in the symptoms of autoimmune diseases, such as inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other medications, the patient’s health status, and genetic factors that can affect the activity of the enzymes involved in its metabolism . .

Future Directions

Cletoquine-d4 Oxalate can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Hydroxychloroquine . This suggests that it may have significant future applications in pharmaceutical research and development.

properties

IUPAC Name |

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)/i2D2,7D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVGVTDECKJJJK-XNXUTHBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675771 |

Source

|

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216461-57-2 |

Source

|

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)